N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
N-[(5-Fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, an isopropyl group at position 1, and a (5-fluorothiophen-2-yl)methylamine moiety at position 3. The pyrazole ring is a five-membered aromatic system with two nitrogen atoms, while the fluorothiophene group introduces sulfur and fluorine into the structure.
The fluorine atom on the thiophene ring likely improves bioavailability by modulating electronic properties and reducing susceptibility to oxidative metabolism.
Properties
Molecular Formula |
C12H16FN3S |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16FN3S/c1-8(2)16-9(3)6-12(15-16)14-7-10-4-5-11(13)17-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
QPNBAXBHYZVIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorinated thiophene derivative, followed by its coupling with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Fluorinated Substituents: The fluorothiophene group in the target compound and ’s analogue enhances metabolic stability compared to non-fluorinated thiophenes. Fluorine’s electronegativity also polarizes the aromatic system, improving interactions with hydrophobic enzyme pockets .
Heterocyclic Cores :
- Pyrazole-based compounds (target, ) exhibit greater conformational flexibility than rigid thiazole-pyrimidine () or thiadiazole systems (). This flexibility may improve adaptability to diverse binding sites .
Biological Activity: Thiadiazole derivatives () show notable antimicrobial activity against E. coli and C. albicans, suggesting that the pyrazole-thiophene hybrid in the target compound could be optimized for similar applications .
Q & A
Q. What are the optimal synthetic routes for N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the fluorothiophenylmethyl group to the pyrazole core.
- Alkylation with isopropyl groups under basic conditions (e.g., sodium hydride in DMF) . Key optimization strategies:
- Temperature control : Reflux conditions (80–100°C) improve substitution efficiency.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorothiophene methyl at ~δ 4.2 ppm) .
- X-ray crystallography : Resolve crystal packing and verify stereochemistry using SHELX software .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~279.34 g/mol) .
Q. What preliminary assays are recommended to screen its biological activity?
Initial screening should include:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) .
Advanced Research Questions
Q. What mechanistic insights exist regarding its interaction with biological targets?
Studies on analogous compounds suggest:
- Enzyme inhibition : Fluorothiophene and pyrazole moieties bind to ATP pockets in kinases via hydrogen bonding and hydrophobic interactions .
- Receptor modulation : Pyrazole derivatives act as partial agonists/antagonists for GPCRs (e.g., serotonin receptors) . Methodology :
- Docking simulations : AutoDock Vina to predict binding poses .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd values) .
Q. How can computational tools like Multiwfn elucidate its electronic properties?
Multiwfn enables:
- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions (e.g., fluorine as a strong electron-withdrawing group) .
- Orbital composition analysis : Determine contributions of pyrazole and thiophene rings to HOMO/LUMO energies . Example finding: The fluorothiophenyl group lowers LUMO energy by ~1.2 eV, enhancing reactivity in electrophilic substitutions .
Q. How should researchers address contradictory data in biological activity between structural analogs?
Case study: If Compound A shows potent anticancer activity while Compound B (lacking fluorine) is inactive:
- Structural analysis : Compare ESP maps to assess fluorine’s role in target binding .
- Solubility testing : Measure logP values; fluorine may improve membrane permeability .
- Dose-response curves : Re-evaluate activity across concentrations to rule out assay variability .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
